Tert-butyl 4-{4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
The synthesis of TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group is attached through esterification reactions, typically using tert-butyl chloroformate as the esterifying agent.
Final Assembly: The final compound is assembled through coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various functional groups onto the pyrimidine core.
Scientific Research Applications
TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a tool compound in biological studies to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor-mediated pathways, it acts as an agonist or antagonist, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE can be compared with similar compounds such as:
TERT-BUTYL 4-(4-AMINO-2-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE: This compound shares a similar piperazine and tert-butyl ester structure but differs in the substitution pattern on the aromatic ring.
TERT-BUTYL 4-(4-(AMINOMETHYL)PHENYL)PIPERIDINE-1-CARBOXYLATE: This compound has a piperidine ring instead of a piperazine ring, leading to different chemical reactivity and biological activity.
TERT-BUTYL 4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE: This compound features a pyridine ring instead of a pyrimidine ring, resulting in distinct pharmacological properties.
The uniqueness of TERT-BUTYL 4-[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H27N5O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N5O4S/c1-14-5-7-15(8-6-14)30(27,28)16-13-22-18(23-17(16)21)24-9-11-25(12-10-24)19(26)29-20(2,3)4/h5-8,13H,9-12H2,1-4H3,(H2,21,22,23) |
InChI Key |
PAQDJEBPQPVAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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